1-(Difluoromethyl)-1-ethenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-1-ethenylcyclopropane is a compound that features a cyclopropane ring substituted with a difluoromethyl group and an ethenyl group
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-1-ethenylcyclopropane can be achieved through several routes. One common method involves the difluoromethylation of cyclopropane derivatives. This process can be carried out using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the difluoromethyl group onto the cyclopropane ring . Additionally, metal-catalyzed cross-coupling reactions have been employed to achieve the desired substitution .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl and ethenyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, metal catalysts, and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-1-ethenylcyclopropane exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The ethenyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-1-ethenylcyclopropane can be compared with other similar compounds such as:
1-(Trifluoromethyl)-1-ethenylcyclopropane: This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can significantly alter its chemical and biological properties.
1-(Difluoromethyl)-1-propylcyclopropane: This compound has a propyl group instead of an ethenyl group. The longer alkyl chain can affect its reactivity and interactions with molecular targets.
1-(Difluoromethyl)-1-phenylcyclopropane: This compound has a phenyl group instead of an ethenyl group.
Eigenschaften
Molekularformel |
C6H8F2 |
---|---|
Molekulargewicht |
118.12 g/mol |
IUPAC-Name |
1-(difluoromethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C6H8F2/c1-2-6(3-4-6)5(7)8/h2,5H,1,3-4H2 |
InChI-Schlüssel |
ROBCCTASCZWUNR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CC1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.